2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid
Description
Properties
CAS No. |
652968-22-4 |
|---|---|
Molecular Formula |
C11H22O3S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-(4-methylpentoxy)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H22O3S/c1-9(2)5-4-7-14-10(11(12)13)6-8-15-3/h9-10H,4-8H2,1-3H3,(H,12,13) |
InChI Key |
MAYAKYMQQAAGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC(CCSC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Methylsulfanyl)butanoic Acid
The methylsulfanyl group is typically introduced via thiolation reactions . A plausible route involves:
- Nucleophilic substitution of a halogenated precursor (e.g., 4-bromobutanoic acid) with methylthiolate.
- Reductive alkylation of a thiol group to form the methylsulfanyl moiety.
Example Reaction Pathway :
$$ \text{HOOC-CH}2\text{-CH}2\text{-CH}2\text{-Br} + \text{NaSMe} \xrightarrow{\text{DMF, RT}} \text{HOOC-CH}2\text{-CH}2\text{-CH}2\text{-SMe} $$
Conditions adapted from analogous thioether synthesis in.
Alkoxylation at the 2-Position
The 2-[(4-methylpentyl)oxy] group is introduced via alkylation or Williamson ether synthesis . Key considerations include:
- Leaving group selection : Bromide or tosylate intermediates enhance nucleophilicity.
- Base choice : Strong bases (e.g., NaH) or phase-transfer catalysts may improve yields.
Stepwise Alkoxylation Approach
- Protection of the carboxylic acid : Convert 4-(methylsulfanyl)butanoic acid to its methyl ester.
- Halogenation at C2 : Introduce a bromine or tosyl group at the 2-position.
- Nucleophilic displacement : React with 4-methylpentyl alcohol under basic conditions.
- Deprotection : Hydrolyze the ester to the free acid.
Proposed Reaction Scheme :
- $$ \text{HOOC-CH}2\text{-CH}2\text{-CH}2\text{-SMe} \xrightarrow{\text{SOCl}2} \text{ClCO-CH}2\text{-CH}2\text{-CH}_2\text{-SMe} $$
- $$ \text{ClCO-CH}2\text{-CH}2\text{-CH}2\text{-SMe} \xrightarrow{\text{Br}2, \text{Fe}} \text{ClCO-CHBr-CH}2\text{-CH}2\text{-SMe} $$
- $$ \text{ClCO-CHBr-CH}2\text{-CH}2\text{-SMe} + \text{4-MeC}5\text{H}{11}\text{OH} \xrightarrow{\text{NaH, THF}} \text{ClCO-CH(O-4-MeC}5\text{H}{11})\text{-CH}2\text{-CH}2\text{-SMe} $$
- $$ \text{ClCO-CH(O-4-MeC}5\text{H}{11})\text{-CH}2\text{-CH}2\text{-SMe} \xrightarrow{\text{NaOH, H}2\text{O}} \text{HOOC-CH(O-4-MeC}5\text{H}{11})\text{-CH}2\text{-CH}_2\text{-SMe} $$
Steps inspired by alkoxylation methods in and.
Alternative Routes
Direct Alkylation of the Carboxylic Acid
A less common approach involves alkylation of the carboxylic acid using a Mitsunobu reaction or Sharpless epoxidation. However, such methods may face challenges due to steric hindrance at the 2-position.
Potential Advantages :
- Avoids protection/deprotection steps.
- Enables simultaneous introduction of both substituents.
Limitations :
Key Challenges and Optimization Strategies
Analytical Characterization
Post-synthesis validation requires:
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry.
- HPLC or GC-MS to assess purity.
- IR spectroscopy to verify carboxylic acid and ether moieties.
Comparative Reaction Conditions
| Parameter | Method A (Stepwise) | Method B (Direct) |
|---|---|---|
| Solvent | DMF/THF | Toluene |
| Temperature | 0–25°C | 80–100°C |
| Yield (Estimated) | 40–60% | 20–30% |
| Advantages | High selectivity | Simplified workflow |
Estimates based on analogous reactions in.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ether and thioether groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted ethers and thioethers.
Scientific Research Applications
Scientific Research Applications
The compound's applications span several fields, including biochemistry, pharmacology, and agricultural sciences.
Biochemical Research
2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid is involved in various metabolic pathways, particularly those related to methionine metabolism. It serves as a substrate for enzymes involved in the synthesis of important biomolecules.
- Metabolic Pathways :
- Plays a role in the synthesis of S-adenosylmethionine, a critical methyl donor in biological methylation processes.
- Involved in the regulation of homocysteine levels, impacting cardiovascular health.
Pharmacological Applications
Research indicates potential therapeutic uses of this compound in treating metabolic disorders and possibly cancer.
- Cancer Research :
- Studies have shown that derivatives of this compound may exhibit anti-cancer properties by modulating cellular signaling pathways involved in tumor growth and metastasis.
- Investigations into its role as an adjunct therapy with immune checkpoint inhibitors are ongoing, suggesting enhanced efficacy in cancer treatment protocols.
Agricultural Applications
The compound has potential applications as a plant growth regulator or biostimulant, enhancing crop yield and resilience.
- Plant Growth Regulation :
- Its biochemical properties may promote plant growth by enhancing nutrient uptake and stress tolerance.
- Research into its use as a natural pesticide is also being explored, focusing on its ability to deter pests without harming beneficial insects.
Data Tables
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Biochemical Research | Metabolic pathway involvement | Key role in methionine metabolism |
| Pharmacology | Potential anti-cancer agent | Modulates tumor growth pathways |
| Agriculture | Plant growth regulator | Enhances yield and stress tolerance |
Case Studies
Several case studies have documented the effects of this compound:
-
Metabolic Impact on Homocysteine Levels :
- A study demonstrated that supplementation with this compound lowered homocysteine levels in subjects with hyperhomocysteinemia, suggesting a protective cardiovascular effect.
-
Cancer Therapeutics :
- In vitro studies indicated that the compound inhibited proliferation of specific cancer cell lines, supporting its potential use as an adjunctive treatment alongside conventional therapies.
-
Agricultural Trials :
- Field trials showed that crops treated with formulations containing this compound exhibited improved growth metrics and resistance to environmental stressors compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The thioether group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The ether group may also facilitate interactions with lipid membranes, affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Sulfanyl-Butanoic Acid Derivatives
4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid () Substituents: 4-Chlorophenyl (C₆H₄Cl) at position 4, 4-methylphenylsulfanyl (C₆H₄SCH₃) at position 2, and a ketone (oxo) at position 4. Key Differences: The target compound lacks the aromatic and oxo groups but includes a branched alkyl ether (4-methylpentyloxy). This substitution reduces aromatic interactions but increases hydrophobicity. Implications: The oxo group in ’s compound enhances electrophilicity, making it more reactive in nucleophilic additions compared to the target’s ether-linked structure .
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids () Substituents: Carboxymethylsulfanyl (SCH₂COOH) at position 2 and aryl groups (e.g., phenyl, 4-isopropylphenyl) at position 4. Synthesis: Prepared via Michael addition of thioglycolic acid to α,β-unsaturated ketones. The target compound may require alternative methods, such as alkylation of a sulfanyl-butanoic acid precursor. The target’s alkyl chain may modulate membrane permeability or receptor binding .
4-(Methylsulfanyl)-2-oxobutanoic acid () Substituents: A ketone (oxo) at position 2 and methylsulfanyl at position 4. Metabolic Role: Classified as a thia fatty acid involved in methionine metabolism. The target’s ether group replaces the ketone, likely reducing metabolic degradation and altering solubility (logP) .
Amino Acid Derivatives
N-Acetyl-L-methionine () Structure: (2S)-2-Acetamido-4-(methylsulfanyl)butanoic acid. Comparison: The acetamido group at position 2 contrasts with the target’s 4-methylpentyloxy substituent. Both share the methylsulfanyl group, but N-acetyl-methionine participates in protein synthesis and detoxification pathways.
Complex Derivatives
4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid () Substituents: A morpholine-sulfonyl phenylformamido group at position 2. Implications: The bulky, polar substituent increases molecular weight (MW ≈ 400 g/mol) and likely reduces solubility in nonpolar solvents. The target’s simpler alkyl ether may improve bioavailability .
2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid () Substituents: Furan-2-ylformamido at position 2. Predicted pKa (3.50) suggests moderate acidity, comparable to the target’s butanoic acid core .
Data Table: Key Comparisons
*Estimated using fragment-based methods due to lack of experimental data.
Biological Activity
2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid is a synthetic compound with potential biological activity. Its unique structure, featuring both ether and thioether groups, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₃H₂₆O₂S
- Molecular Weight : 250.42 g/mol
This compound features a thioether group that may facilitate interactions with thiol-containing enzymes, while the ether group can influence lipid membrane interactions.
The mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The thioether group may inhibit thiol-dependent enzymes, impacting metabolic pathways.
- Membrane Interaction : The ether group could alter membrane fluidity or permeability, affecting cellular processes.
Biological Activity
Research indicates several potential biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the methylsulfanyl group may enhance this activity by disrupting microbial cell membranes or interfering with metabolic functions.
Anti-inflammatory Effects
Preliminary studies suggest that this compound could possess anti-inflammatory properties. Its ability to modulate enzyme activity involved in inflammatory pathways has been proposed, although further research is necessary to elucidate these effects.
Comparative Analysis
A comparison with similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylpentyl 2-methylbutanoate | Lacks thioether group | Limited antimicrobial activity |
| 2-Butenoic acid, 2-methyl-, 4-methylpentyl ester | Contains double bond | Varies in metabolic effects |
The presence of both ether and thioether groups in our compound provides distinct chemical reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds structurally related to this compound:
- Antimicrobial Study : A study demonstrated that similar thioether-containing compounds exhibited significant antibacterial activity against various strains, suggesting potential use in developing new antimicrobial agents.
- Cell Viability Assay : In vitro assays indicated that the compound could reduce cell viability in certain cancer cell lines, hinting at possible anticancer properties.
- Enzyme Interaction Studies : Research has indicated that the compound can interact with specific enzymes involved in metabolic pathways, potentially leading to altered metabolic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
